Thiethylperazine malate is a phenothiazine derivative that has been extensively studied for its antiemetic properties. It is commonly used to prevent nausea and vomiting associated with various medical treatments and conditions. The efficacy of thiethylperazine has been evaluated in different clinical settings, including postoperative care, chemotherapy for cancer patients, and radiotherapy-induced nausea and vomiting.
Thiethylperazine malate functions primarily as an antagonist of dopamine receptors in the brain, which is believed to be the mechanism underlying its antiemetic effects. By blocking dopamine receptors, particularly in the chemoreceptor trigger zone, thiethylperazine can prevent or reduce the frequency of vomiting and nausea. This action is beneficial in managing the side effects of treatments like chemotherapy and radiotherapy, which can often induce severe nausea and vomiting.
In the context of postoperative care, thiethylperazine has been shown to significantly reduce the incidence of emesis. A clinical investigation using a double-blind technique found that patients who received thiethylperazine experienced a notable decrease in postoperative vomiting compared to those who received a placebo. However, the study also noted a slight increase in postanaesthetic somnolence and a higher frequency of hypotension in patients who received higher doses of the drug2.
For breast cancer patients undergoing adjuvant chemotherapy with fluorouracil, doxorubicin, and cyclophosphamide (FAC), thiethylperazine, in combination with methylprednisolone, was found to be significantly more effective in reducing both vomiting and nausea than thiethylperazine alone. The study reported that patients preferred the combination treatment, and while some side effects like facial flushing and euphoria were noted, the overall protection against nausea and vomiting was improved1.
Thiethylperazine has also been assessed for its effectiveness in controlling nausea and vomiting induced by radiotherapy. A double-blind trial comparing thiethylperazine with pyridoxine demonstrated that patients receiving thiethylperazine experienced fewer or milder symptoms, indicating its potential as an effective antiemetic in this setting4.
In the recovery room setting, thiethylperazine was administered to patients who experienced vomiting. The drug was found to be approximately 60% successful after one injection, with a higher success rate observed in patients who vomited twice. However, the study suggested that active therapy with thiethylperazine should be delayed until the second vomiting incident due to the natural cessation of vomiting in many patients3.
Despite its effectiveness, thiethylperazine is not without side effects. A case report highlighted an anaphylactic reaction followed by an extrapyramidal syndrome in a patient treated with thiethylperazine malate. This underscores the importance of monitoring for adverse reactions and being aware of the pharmacological profiles of commonly prescribed drugs to prevent side effects5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: